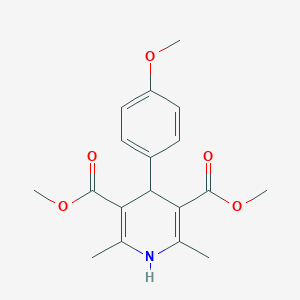

Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Beschreibung

Infrared (IR) Spectroscopy

Key IR absorptions include:

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, CDCl₃):

- δ 3.76 ppm (s, 3H, OCH₃ from methoxyphenyl).

- δ 3.66 ppm (s, 6H, COOCH₃ from ester groups).

- δ 4.92 ppm (s, 1H, H4 of dihydropyridine ring).

- δ 6.81 ppm (d, 2H, aromatic protons of methoxyphenyl).

¹³C-NMR (100 MHz, CDCl₃):

UV-Vis Spectroscopy

The compound exhibits absorption maxima at 240 nm and 340 nm , attributed to π→π* transitions in the conjugated dihydropyridine system and the 4-methoxyphenyl group. UV irradiation shifts these bands due to electronic redistribution in the excited state.

Intramolecular Hydrogen Bonding and Tautomerism

The NH group in the dihydropyridine ring participates in intramolecular hydrogen bonding with adjacent carbonyl oxygen atoms, stabilizing the flattened-boat conformation. This interaction is critical for maintaining the compound’s electronic structure and reactivity.

Tautomerism studies on related dihydropyridines suggest a preference for the 1,4-dihydropyridine tautomer over alternative forms (e.g., 1,2-dihydro or 1,6-dihydro). The 4-methoxyphenyl group electronically stabilizes the 1,4-dihydro form through resonance effects, as evidenced by NMR data showing no detectable imine or enamine signals.

Table 2: Key Hydrogen Bonding Interactions

| Donor | Acceptor | Distance (Å) |

|---|---|---|

| N–H (pyridine) | O=C (ester) | 2.89 |

| C–H (methyl) | O=C (ester) | 3.21 |

Substituent effects on tautomeric equilibrium are minimal due to the rigidity of the dihydropyridine core.

Eigenschaften

IUPAC Name |

dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-10-14(17(20)23-4)16(12-6-8-13(22-3)9-7-12)15(11(2)19-10)18(21)24-5/h6-9,16,19H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXDEFZXLVTHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346719 | |

| Record name | dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73257-47-3 | |

| Record name | dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. For this specific compound, the reaction would involve 4-methoxybenzaldehyde, dimethyl acetoacetate, and ammonium acetate under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. The use of catalysts such as magnesium ferrite magnetic nanoparticles (MgFe2O4 MNPs) can enhance the reaction efficiency and reduce the reaction time .

Analyse Chemischer Reaktionen

Types of Reactions: Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

DMDP is primarily recognized for its role as a calcium channel blocker. This class of compounds is crucial in treating cardiovascular diseases. The dihydropyridine structure allows DMDP to selectively inhibit calcium influx through L-type calcium channels, which can lead to:

- Lowering Blood Pressure : DMDP has been shown to exhibit antihypertensive effects by relaxing vascular smooth muscles.

- Cardiovascular Protection : Its ability to modulate calcium levels contributes to reduced myocardial oxygen demand and improved cardiac function.

Case Study: Antihypertensive Effects

A study conducted on hypertensive rat models demonstrated that DMDP significantly reduced systolic blood pressure over a four-week treatment period. The mechanism was attributed to the inhibition of calcium channels leading to vasodilation.

Organic Synthesis

DMDP serves as an important intermediate in organic synthesis. Its versatile structure allows for various modifications that can yield other biologically active compounds.

Synthetic Pathway Example

DMDP can be synthesized via a one-pot reaction involving 4-methoxybenzaldehyde and methylacetoacetate in the presence of ammonium acetate. This method highlights its utility in synthetic organic chemistry.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Methoxybenzaldehyde + Methylacetoacetate + Ammonium Acetate | Heat at 80°C for 2h 45min | High |

Materials Science Applications

Recent studies have explored the use of DMDP in developing advanced materials due to its unique chemical structure. Its potential applications include:

- Conductive Polymers : DMDP can be incorporated into polymer matrices to enhance electrical conductivity.

- Nanocomposites : When combined with nanomaterials, DMDP has shown promise in creating composites with improved mechanical and thermal properties.

Case Study: Conductive Polymer Development

Research on the integration of DMDP into polyaniline matrices revealed that the resulting composite exhibited enhanced conductivity compared to pure polyaniline. This finding suggests potential applications in electronic devices.

Wirkmechanismus

The mechanism of action of Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with calcium channels, inhibiting calcium influx into cells. This action is similar to that of other dihydropyridine derivatives, which are used as calcium channel blockers in the treatment of hypertension and angina .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the 4-Phenyl Group

The biological and physicochemical properties of 1,4-DHPs are highly sensitive to substitutions on the 4-phenyl ring. Key analogs include:

Key Observations :

Ester Group Modifications

Replacing dimethyl esters with bulkier esters (e.g., diethyl, diisopropyl) alters pharmacokinetic profiles:

Key Observations :

Physicochemical and Structural Properties

Biologische Aktivität

Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DMD) is a member of the dihydropyridine class of compounds, which have been extensively studied for their biological activities. This article reviews the biological activity of DMD, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

DMD has the molecular formula C₁₈H₂₁NO₅ and features a dihydropyridine ring with two carboxylate groups and a methoxyphenyl substituent. The synthesis of DMD typically follows the Hantzsch reaction pathway, involving the condensation of 4-methoxybenzaldehyde with methylacetoacetate in the presence of ammonium acetate under controlled heating conditions .

Calcium Channel Blocking Activity

DMD belongs to a class of compounds known as calcium channel blockers (CCBs), which are primarily used to treat cardiovascular conditions such as hypertension and angina. The mechanism of action involves the inhibition of voltage-dependent L-type calcium channels, leading to decreased calcium influx into vascular smooth muscle cells. This results in vasodilation and reduced blood pressure .

Antifungal Activity

Research indicates that DMD exhibits significant antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus fumigatus. In disc diffusion assays, DMD demonstrated considerable inhibition zones, suggesting its potential as an antifungal agent . The minimum inhibitory concentration (MIC) values for DMD were found to be competitive with standard antifungal treatments like amphotericin B .

Anticancer Activity

DMD has shown promise in cancer research as well. It has been evaluated for its ability to inhibit drug-resistant tumor cells. Studies indicate that DMD can enhance the efficacy of chemotherapeutic agents by overcoming resistance mechanisms associated with multidrug resistance proteins (MRPs) . The compound's structure allows it to interact with various cellular targets, potentially leading to apoptosis in cancer cells.

Study on Antifungal Efficacy

In a comparative study assessing various dihydropyridine derivatives, DMD was highlighted for its potent antifungal properties. The study utilized disc diffusion and microbroth dilution methods to measure efficacy against A. fumigatus, reporting an MIC value of 15.62 µg/ml . Notably, DMD was non-toxic to human erythrocytes at concentrations up to 625 µg/ml, indicating a favorable safety profile compared to conventional antifungal agents .

Investigation into Anticancer Properties

A recent investigation into the anticancer properties of DMD revealed that it effectively inhibits MRP4-mediated drug efflux in cancer cell lines overexpressing this pump. This inhibition was associated with increased drug accumulation within cells and enhanced cytotoxicity against resistant cancer phenotypes .

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via the Hantzsch reaction, which involves condensing an aldehyde (e.g., 4-methoxybenzaldehyde), β-ketoester (e.g., methyl acetoacetate), and ammonium acetate. Key optimizations include solvent selection (e.g., water for eco-friendly synthesis or dichloromethane/hexane for crystallization ), temperature control (e.g., 343 K for 3 hours ), and purification via flash column chromatography. Monitoring via TLC ensures reaction completion.

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

Structural confirmation requires:

- NMR : and NMR to verify substituent positions and dihydropyridine ring formation .

- X-ray crystallography : Single-crystal analysis reveals conformation (e.g., flattened boat structure) and intermolecular interactions (e.g., N–H···O hydrogen bonds forming tetrameric rings) .

- Mass spectrometry (MS) and IR : Validate molecular weight and functional groups (e.g., ester carbonyl stretches) .

Q. How does the substitution pattern influence the compound's conformation?

The 4-(4-methoxyphenyl) group induces steric and electronic effects, leading to a non-planar dihydropyridine ring. The methoxyphenyl ring is nearly perpendicular to the dihydropyridine plane (dihedral angle ~88.4°) . Synperiplanar alignment of carbonyl groups stabilizes the structure .

Advanced Research Questions

Q. What computational strategies can elucidate electronic properties and reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Independent Gradient Model (IGM) and Interaction Region Indicator (IRI) analyses map non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) critical for biological activity . Software like Gaussian or ORCA is used for these simulations.

Q. How can crystallographic data resolve discrepancies in biological activity across analogs?

Comparative analysis of crystal structures (e.g., substituent orientation, hydrogen-bonding networks) explains variations in bioactivity. For example, replacing 4-methoxyphenyl with nitro or fluorophenyl groups alters electron density and binding affinity . Refinement tools like PLATON’s SQUEEZE routine address solvent disorder in crystallographic data .

Q. What experimental designs validate structure-activity relationships (SAR) for pharmacological applications?

- Substituent variation : Synthesize analogs with electron-withdrawing/donating groups (e.g., nitro, chloro) and assess bioactivity via in vitro assays (e.g., calcium channel blocking) .

- Molecular docking : Simulate interactions with target proteins (e.g., L-type calcium channels) using AutoDock or Schrödinger .

- Pharmacokinetic studies : Evaluate metabolic stability using liver microsome assays .

Q. How can synthetic byproducts or impurities be characterized and mitigated?

- HPLC-MS : Identify impurities (e.g., unreacted aldehydes or β-ketoesters) .

- Recrystallization : Optimize solvent polarity (e.g., CHCl/hexane) to exclude byproducts .

- Kinetic studies : Adjust reaction time/temperature to minimize side reactions (e.g., oxidation to pyridine derivatives) .

Methodological Considerations

- Crystallographic refinement : Address solvent disorder using SQUEEZE (PLATON) and validate via R-factor convergence .

- DFT protocols : Employ B3LYP/6-31G(d,p) basis set for geometry optimization and frequency analysis .

- Safety handling : Store at –20°C in airtight containers; use PPE (gloves, goggles) to prevent exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.